3-(3-Chlorophenyl)propanethioamide
Description
3-(3-Chlorophenyl)propanethioamide is an organic compound characterized by the presence of a chlorophenyl group attached to a propanethioamide moiety
Properties
Molecular Formula |
C9H10ClNS |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propanethioamide |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) |
InChI Key |
WUJDSYBDUFAISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)propanethioamide typically involves the reaction of 3-chlorobenzaldehyde with thioacetamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pH levels to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)propanethioamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)propanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanethioamide
- 3-(2-Chlorophenyl)propanethioamide
- 3-(3-Bromophenyl)propanethioamide
Uniqueness
3-(3-Chlorophenyl)propanethioamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Biological Activity
3-(3-Chlorophenyl)propanethioamide, a compound featuring a chlorophenyl group and a thiol moiety, has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C9H11ClS
- Molecular Weight : 186.70 g/mol
- IUPAC Name : 1-(3-chlorophenyl)propane-1-thiol
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated phenyl compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds indicate promising activity against these pathogens.
| Compound | MIC (µg/mL) | Activity against |
|---|---|---|
| 3-(3-Chlorophenyl)propanethioamide | TBD | S. aureus, MRSA |
| Related compound (CF3 derivative) | 20 | S. aureus |
Anticancer Properties
The anticancer potential of 3-(3-Chlorophenyl)propanethioamide has been explored in several studies. Compounds with similar structural motifs have shown activity against various cancer cell lines, including osteosarcoma and colorectal cancer cells. The mechanism often involves inducing oxidative stress and apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Osteosarcoma MG63 | TBD | Apoptosis induction |
| Colo320 (multidrug-resistant) | TBD | P-glycoprotein inhibition |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. In vitro studies suggest that it may modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. Certain derivatives have shown to enhance or inhibit NF-κB activity depending on the substituents present on the phenyl ring .
Case Studies
A notable case involved the use of related chlorinated compounds in treating infections resistant to conventional antibiotics. In one clinical scenario, patients treated with a derivative of 3-(3-Chlorophenyl)propanethioamide exhibited significant reductions in bacterial load and improved clinical outcomes .
Research Findings
Recent studies have highlighted the pharmacokinetic properties of 3-(3-Chlorophenyl)propanethioamide. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests favorable characteristics for further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
